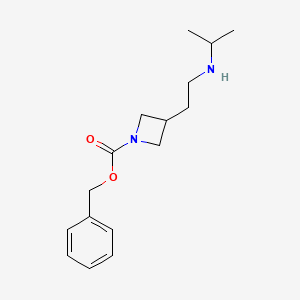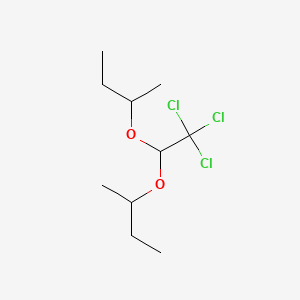
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane is an organic compound with the molecular formula C10H19Cl3O2. It consists of 19 hydrogen atoms, 10 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . This compound is known for its unique structure, which includes a sec-butoxy group and a trichloroethoxy group attached to a butane backbone.
Méthodes De Préparation
The synthesis of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane typically involves the reaction of sec-butyl alcohol with trichloroacetaldehyde in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Analyse Des Réactions Chimiques
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane can be compared with other similar compounds such as:
1-butoxy-2,2,2-trichloroethanol: This compound has a similar structure but differs in the position of the butoxy group.
2,2,2-trichloroethyl butyl ether: Another related compound with a different arrangement of the trichloroethoxy group.
2-(1-Methoxy-2,2,2-trichloroethoxy)butane: This compound has a methoxy group instead of a sec-butoxy group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
54890-04-9 |
|---|---|
Formule moléculaire |
C10H19Cl3O2 |
Poids moléculaire |
277.6 g/mol |
Nom IUPAC |
2-(1-butan-2-yloxy-2,2,2-trichloroethoxy)butane |
InChI |
InChI=1S/C10H19Cl3O2/c1-5-7(3)14-9(10(11,12)13)15-8(4)6-2/h7-9H,5-6H2,1-4H3 |
Clé InChI |
DKYJZZXSBAPULJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(C(Cl)(Cl)Cl)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


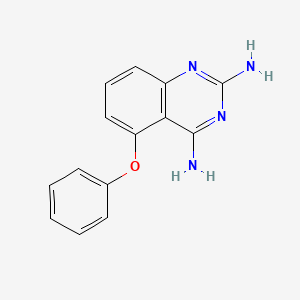
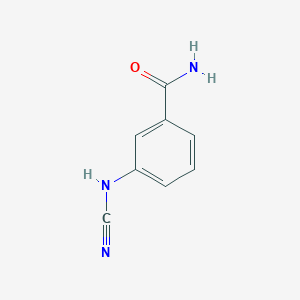
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
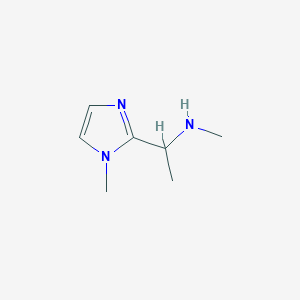
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
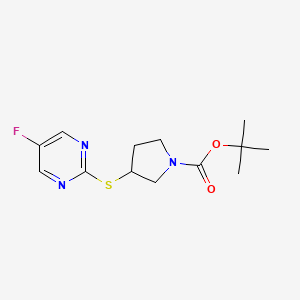
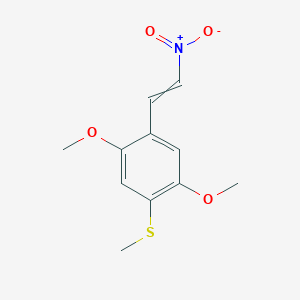
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

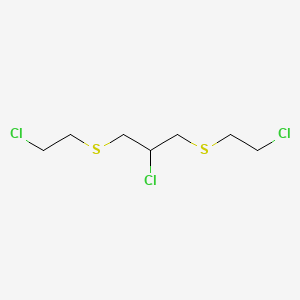
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
